4-Cyclohexyl-1-(4-nitrophenyl)-1H-pyrazole
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Overview
Description
4-Cyclohexyl-1-(4-nitrophenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a cyclohexyl group and a nitrophenyl group attached to the pyrazole ring, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-1-(4-nitrophenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-cyclohexyl-1-(4-nitrophenyl)acetylothiosemicarbazide in an alkaline medium . This reaction leads to the formation of the desired pyrazole compound through a cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-1-(4-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: The major product is the corresponding amine derivative.
Substitution: Products depend on the nucleophile used, resulting in various substituted pyrazoles.
Scientific Research Applications
4-Cyclohexyl-1-(4-nitrophenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-1-(4-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can lead to changes in biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Cyclohexyl-3-(4-nitrophenyl)methyl-1,2,4-triazolin-5-thione: This compound has a similar structure but contains a triazole ring instead of a pyrazole ring.
1-Cyclohexyl-4-{4-nitrobenzoyl}piperazine: This compound features a piperazine ring and a nitrophenyl group.
Uniqueness
4-Cyclohexyl-1-(4-nitrophenyl)-1H-pyrazole is unique due to its specific combination of a cyclohexyl group and a nitrophenyl group attached to a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
90253-26-2 |
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Molecular Formula |
C15H17N3O2 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
4-cyclohexyl-1-(4-nitrophenyl)pyrazole |
InChI |
InChI=1S/C15H17N3O2/c19-18(20)15-8-6-14(7-9-15)17-11-13(10-16-17)12-4-2-1-3-5-12/h6-12H,1-5H2 |
InChI Key |
OEFFMTQCAAMURM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CN(N=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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